molecular formula C10H11NO B11918397 (2-Methylaziridin-1-yl)(phenyl)methanone

(2-Methylaziridin-1-yl)(phenyl)methanone

Cat. No.: B11918397
M. Wt: 161.20 g/mol
InChI Key: SYZZWFFUXKWNOK-UHFFFAOYSA-N
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Description

(2-Methylaziridin-1-yl)(phenyl)methanone: is an organic compound characterized by the presence of an aziridine ring and a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylaziridin-1-yl)(phenyl)methanone typically involves the reaction of 2-methylaziridine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: (2-Methylaziridin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxides, alcohols, and substituted aziridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, (2-Methylaziridin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool in biochemical research .

Medicine: In medicine, this compound is being explored for its potential as a therapeutic agent. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (2-Methylaziridin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The aziridine ring is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by targeting DNA and disrupting cellular functions .

Comparison with Similar Compounds

Uniqueness: (2-Methylaziridin-1-yl)(phenyl)methanone is unique due to its combination of an aziridine ring and a phenyl group attached to a methanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(2-methylaziridin-1-yl)-phenylmethanone

InChI

InChI=1S/C10H11NO/c1-8-7-11(8)10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

SYZZWFFUXKWNOK-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C2=CC=CC=C2

Origin of Product

United States

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